1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with a methyl group and a prop-2-en-1-one moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-decahydroquinoline with prop-2-en-1-one under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield fully hydrogenated quinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-one moiety can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsreflux in an appropriate solvent such as dichloromethane or toluene.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-quinolin-1-yl)prop-2-en-1-one: Similar structure but lacks the decahydro component.
1-(4-Methyl-decahydroquinolin-1-yl)but-2-en-1-one: Similar structure with a but-2-en-1-one moiety instead of prop-2-en-1-one.
1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-2-one: Similar structure with a prop-2-en-2-one moiety.
Uniqueness
1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both a partially hydrogenated quinoline ring and a prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)14-9-8-10(2)11-6-4-5-7-12(11)14/h3,10-12H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHQRAYKFVECER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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